N-Benzyl-2-(2-methoxyphenoxy)ethylamine is a chemical compound with the molecular formula and a molecular weight of 257.33 g/mol. This compound features a benzyl group attached to an ethylamine moiety, which is further linked to a methoxyphenoxy group. It is classified as an aromatic amine and is notable for its potential applications in pharmacology, particularly in relation to neurological disorders and receptor interactions.
The compound is cataloged under the CAS number 3246-03-5 and can be found in various chemical databases such as PubChem and BenchChem. Its structure is defined by its unique functional groups, making it relevant in the study of receptor activity and neuropharmacology.
The synthesis of N-Benzyl-2-(2-methoxyphenoxy)ethylamine typically involves several steps, including the formation of the methoxyphenoxyethylamine precursor. A common method includes:
The molecular structure of N-Benzyl-2-(2-methoxyphenoxy)ethylamine can be represented as follows:
The structure consists of:
This configuration allows for significant interactions with biological receptors, particularly in neuropharmacological contexts .
N-Benzyl-2-(2-methoxyphenoxy)ethylamine participates in various chemical reactions, primarily due to its amine and ether functionalities. Key reactions include:
N-Benzyl-2-(2-methoxyphenoxy)ethylamine exhibits pharmacological activity primarily through its interaction with neurotransmitter receptors. Notably:
Research indicates that structural modifications can enhance binding affinity and selectivity towards these receptors, making it a candidate for further drug development .
N-Benzyl-2-(2-methoxyphenoxy)ethylamine is characterized by:
These properties facilitate its use in various chemical analyses, including high-performance liquid chromatography (HPLC) methods for quantification .
N-Benzyl-2-(2-methoxyphenoxy)ethylamine has several notable applications in scientific research:
The compound exhibits several systematic naming conventions reflecting its molecular connectivity. According to IUPAC recommendations, N-benzyl-2-(2-methoxyphenoxy)ethanamine provides the most precise description, explicitly denoting the benzyl attachment to the amine nitrogen and the ethanamine chain linked to the ortho-methoxyphenoxy ring. Alternative designations include N-[2-(2-Methoxyphenoxy)ethyl]benzylamine and Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]-, both formally recognized in chemical databases [1] [3].
Structurally, the molecule integrates three key subunits:
The canonical SMILES representation (COC1=CC=CC=C1OCCNCC2=CC=CC=C2) and InChIKey (SZDYRZVWNVIYGO-UHFFFAOYSA-N) offer unambiguous machine-readable descriptors essential for database searches and cheminformatics analyses [3] [7]. Computed physicochemical parameters include a LogP value of 2.79, indicating moderate lipophilicity consistent with its aromatic content and polar functional groups [2].
Table 1: Systematic Nomenclature and Identifiers for N-Benzyl-2-(2-methoxyphenoxy)ethylamine
Nomenclature Type | Identifier |
---|---|
IUPAC Name | N-benzyl-2-(2-methoxyphenoxy)ethanamine |
Systematic Name | Benzenemethanamine, N-[2-(2-methoxyphenoxy)ethyl]- |
CAS Number | 3246-03-5 |
Molecular Formula | C₁₆H₁₉NO₂ |
Molecular Weight | 257.33 g/mol |
UNII | J896QS59IK |
Key Synonyms | SKF-106025; N-[2-(2-Methoxyphenoxy)ethyl]benzylamine; Benzyl[2-(2-methoxyphenoxy)ethyl]amine |
The synthesis and application of N-Benzyl-2-(2-methoxyphenoxy)ethylamine emerged from mid-to-late 20th-century efforts to develop adrenergic receptor modulators. Early documentation under the experimental identifier SKF-106025 reflects its development within SmithKline & French (SKF) research programs, where it was investigated as a precursor for beta-adrenergic ligands [3] [8]. Publicly accessible records date its CAS registration (3246-03-5) to historical chemical archives, though precise synthesis dates remain proprietary.
The compound gained prominence as a versatile building block due to its modular construction. By the early 2000s, its role expanded significantly when researchers identified its utility in synthesizing Carvedilol derivatives – a class of multi-action therapeutics used in cardiovascular medicine. Mewshaw et al. (2004) specifically referenced its application in preparing analogs with tailored receptor affinity profiles, cementing its industrial relevance [4]. Commercial availability followed suit, with suppliers like TRC Chemicals and BLD Pharmatech offering the compound for research by the 2010s, often cataloged under codes like TRC-M265670 [4] [7]. Analytically, optimized chromatographic methods using Newcrom R1 columns were established by 2018, enhancing purity control in pharmaceutical workflows [2].
Table 2: Historical Development Milestones
Timeframe | Development Context |
---|---|
Mid-late 1900s | Synthesis and initial pharmacological screening as SKF-106025 within SmithKline & French (SKF) research programs. |
2004 | Documented application in synthesizing Carvedilol derivatives (Mewshaw et al.), establishing key intermediate role. |
Pre-2010 | Commercialization by chemical suppliers (e.g., TRC Chemicals, BLD Pharmatech, Sielc Technologies). |
2018 | Publication of specialized HPLC separation protocols (Newcrom R1 column) supporting analytical applications. |
N-Benzyl-2-(2-methoxyphenoxy)ethylamine serves as a critical synthon in multi-step drug synthesis, primarily due to its bifunctional reactivity. The secondary amine group undergoes alkylation, acylation, or reductive amination, while the ether-linked aromatic system provides steric and electronic modulation essential for target binding in active pharmaceutical ingredients (APIs) [2] [4].
Its foremost application lies in synthesizing Carvedilol intermediates. Carvedilol, a non-selective beta-blocker with alpha-blocking activity used for hypertension and heart failure, incorporates a carbazole core linked to a similar ethanamine side chain. N-Benzyl-2-(2-methoxyphenoxy)ethylamine acts as a precursor in constructing analogous side chains or as a scaffold for functional group transformations en route to Carvedilol-like molecules. Mewshaw et al. demonstrated its use in generating derivatives with optimized receptor binding kinetics [4].
Beyond cardiovascular agents, this compound facilitates access to neuroactive and analgesic prototypes. Its structural similarity to known adrenergic ligands enables molecular editing (e.g., modifying the benzyl ring or methoxy group) to explore new pharmacological space. Suppliers including Huaian Depon Chemical Co. and SCBT list it explicitly for "pharmaceutical intermediate" applications, underscoring its role in drug discovery pipelines [6] [8].
Analytical suitability further enhances its utility. The molecule is amenable to reverse-phase HPLC purification (e.g., using phosphoric acid/acetonitrile/water systems), ensuring high purity (>95%) for subsequent synthetic steps. Scalable methods support isolation from complex matrices during preparative synthesis or pharmacokinetic studies, crucial for API development [2].
Table 3: Key Pharmaceutical Applications as Synthetic Intermediate
Application Context | Target Molecule Class | Chemical Utility | Suppliers/References |
---|---|---|---|
Cardiovascular Therapeutics | Carvedilol derivatives | Side-chain precursor; Nitrogen functionalization for carbazole coupling. | TRC Chemicals [4] |
Receptor Modulator Screening | Adrenergic ligand analogs | Core scaffold for modifying aromatic substituents and amine alkylation patterns. | BLD Pharmatech, SCBT [7] [8] |
Pharmacokinetic Studies | Metabolic intermediates | Analytical standard for chromatographic method development (HPLC/UPLC-MS). | Sielc Technologies [2] |
Novel API Development | Neuroactive/Analgesic candidates | Building block for combinatorial libraries via reductive amination or nucleophilic displacement. | Huaian Depon Chemical [6] |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1